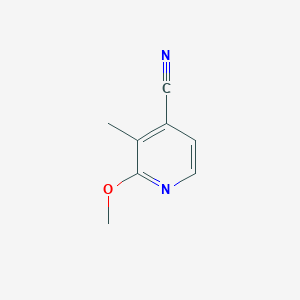
2-Methoxy-3-methylisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methylisonicotinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of isonicotinonitrile, featuring a methoxy group and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxy-3-methylpyridine in an appropriate solvent such as dichloromethane.
- Add cyanogen bromide to the solution.
- Introduce a base, such as triethylamine, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 2-methoxy-3-methylisonicotinic acid.
Reduction: Reduction can produce 2-methoxy-3-methylisonicotinamide.
Substitution: Substitution reactions can result in various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-Methoxy-3-methylisonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methylisonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylisonicotinonitrile: Similar in structure but with the methyl group at a different position.
2-Methoxy-3-isopropylpyrazine: Contains a pyrazine ring instead of a pyridine ring.
3-Alkyl-2-methoxypyrazines: A class of compounds with varying alkyl groups attached to the pyrazine ring.
Uniqueness
2-Methoxy-3-methylisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-methoxy-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-10-8(6)11-2/h3-4H,1-2H3 |
Clé InChI |
NQTZJBKDDBLYQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


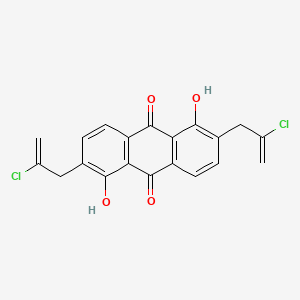
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)

![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
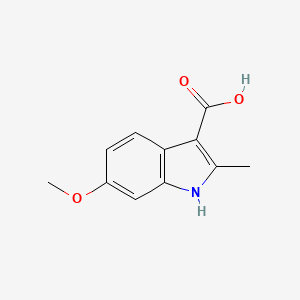
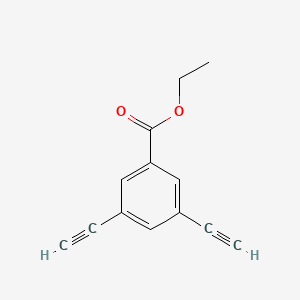


![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)

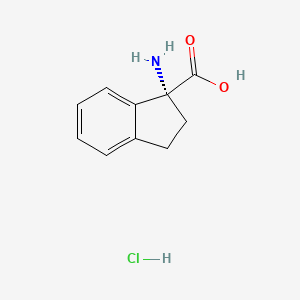
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)

